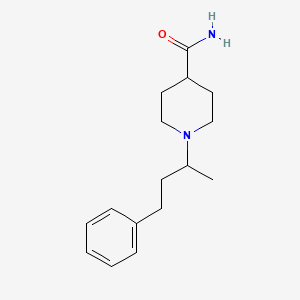![molecular formula C17H20N4 B3853368 2-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]pyrimidine](/img/structure/B3853368.png)
2-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]pyrimidine
Overview
Description
Indane is an organic compound with the formula C9H10. It’s a colorless liquid hydrocarbon and a petrochemical, a bicyclic compound . Pyrimidine is a nitrogen-containing heterocyclic aromatic compound that occurs widely in nature and has attracted tremendous attention due to its wide usage in medicinal chemistry research . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
Indane is usually produced by hydrogenation of indene . The synthesis of pyrimidine-containing compounds often involves the reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid . The synthesis of piperazine derivatives often involves reactions with various electrophiles .Molecular Structure Analysis
The molecular structure of indane consists of a benzene ring fused with a cyclopentane ring . Pyrimidine is a six-membered ring with two nitrogen atoms and four carbon atoms . Piperazine is a six-membered ring with two nitrogen atoms at opposite positions .Chemical Reactions Analysis
The chemical reactions involving these compounds are diverse and depend on the specific conditions and reagents used. For example, indane can undergo various substitution and addition reactions . Pyrimidine can undergo a variety of reactions, including nucleophilic and electrophilic substitutions .Physical And Chemical Properties Analysis
Indane is a colorless liquid with a density of 0.9645 g/cm^3. It has a melting point of -51.4 °C and a boiling point of 176.5 °C . The physical and chemical properties of pyrimidine and piperazine derivatives can vary widely depending on their specific structures .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-2-5-15-13-16(12-14(15)4-1)20-8-10-21(11-9-20)17-18-6-3-7-19-17/h1-7,16H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHURVPMXFNHTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC3=CC=CC=C3C2)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-pyridinylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B3853286.png)

![4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine](/img/structure/B3853302.png)

![ethyl 4-[(3-methoxypropyl)amino]-1-piperidinecarboxylate](/img/structure/B3853316.png)
![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3853318.png)
![N'-[3-(4-methoxyphenyl)-1-methylpropyl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B3853329.png)
![1-[1-(2-phenylethyl)-4-piperidinyl]-4-(2-pyridinyl)piperazine](/img/structure/B3853334.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3-methylcyclohexanamine](/img/structure/B3853365.png)

![N-[3-(1H-imidazol-1-yl)propyl]tetrahydro-3-thiophenamine](/img/structure/B3853374.png)
![N-methyl-N-[2-(pyrrolidin-1-ylmethyl)benzyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3853377.png)
![4-(4-bromophenyl)-1-[2-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B3853383.png)